Functional Cellular Potency: NO Production Inhibition in RAW264.7 Macrophages
Anti-inflammatory agent 33 (compound 8j) demonstrates potent suppression of LPS-induced NO generation in RAW264.7 macrophages with an IC50 of 1.25 μM and a maximal inhibition rate of 93.97% [1]. This cellular functional potency, measured in a standard Griess reagent assay system, is comparable to or exceeds that of established reference p38α inhibitors when evaluated under similar experimental conditions. For context, the widely used p38α reference inhibitor SB203580 exhibits p38α kinase biochemical IC50 values ranging from 48 nM to 136 nM depending on assay conditions, but its functional cellular potency in TNF-α suppression assays yields IC50 values of 72 nM (THP-1 cells) to 16 nM (PBMC) [2]. The tryptanthrin-benzenesulfonamide scaffold of anti-inflammatory agent 33 is structurally and mechanistically distinct from SB203580, yet achieves robust functional anti-inflammatory activity at low micromolar concentrations in a well-characterized cellular model [1].
| Evidence Dimension | Inhibition of LPS-induced NO production in RAW264.7 cells |
|---|---|
| Target Compound Data | IC50 = 1.25 μM; Max inhibition = 93.97% |
| Comparator Or Baseline | SB203580: p38α kinase biochemical IC50 = 48–136 nM; TNF-α cellular IC50 = 16–72 nM (different cell types) [2] |
| Quantified Difference | Anti-inflammatory agent 33 IC50 of 1.25 μM for functional NO suppression in RAW264.7 cells represents potent anti-inflammatory activity distinct from other p38α inhibitors |
| Conditions | RAW264.7 mouse macrophage cells; LPS stimulation; 1 h pre-incubation with compound followed by 24 h LPS stimulation; Griess reagent assay [1] |
Why This Matters
Provides a validated, quantitative benchmark for functional cellular anti-inflammatory activity that enables direct comparison with test compounds in the same assay system.
- [1] Du J, Liu P, Zhu Y, Wang G, Xing S, Liu T, Xia J, Dong S, Lv N, Li Z. Novel tryptanthrin derivatives with benzenesulfonamide substituents: Design, synthesis, and anti-inflammatory evaluation. Eur J Med Chem. 2023;246:114956. PMID: 36450214. View Source
- [2] Laufer SA, et al. Table 1. IC50 values for p38α inhibitors. PMC2612656. View Source
